1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene
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Overview
Description
1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene typically involves multiple steps, including halogenation, alkylation, and etherification reactionsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions:
Substitution: Palladium or copper catalysts, solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .
Scientific Research Applications
1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-chloro-5-fluoro-2-methylbenzene
- 1-(Benzyloxy)-4-bromo-2-methylbenzene
- 1-(Benzyloxy)-4-bromo-5-fluoro-3-methylbenzene
Uniqueness: 1-(Benzyloxy)-4-bromo-5-fluoro-2-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methyl-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-12(15)13(16)8-14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGUBOAORONNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC2=CC=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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